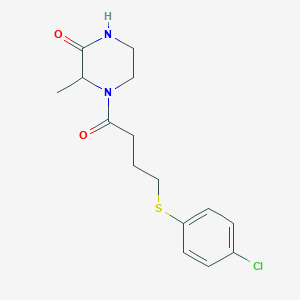

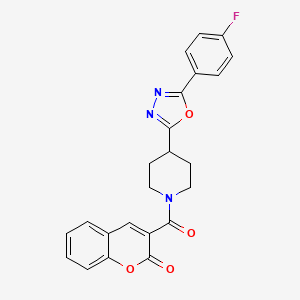

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned contains several interesting substructures, including a pyrazole ring and a pyridazine ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyridazine is a six-membered ring with two nitrogen atoms. Both of these structures are known to impart biological activity .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like NMR spectroscopy. For example, a related compound, L1, was analyzed using 1H-NMR and 13C-NMR .Chemical Reactions Analysis

The chemical reactions involving these types of compounds can be quite complex. For example, a new series of compounds were efficiently synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the equilibrium constant for curium complex formation with a related compound was determined to be log K= 2.80 .Scientific Research Applications

Antimicrobial and Antimycobacterial Activity

The derivatives of pyridine 3-carboxillic acid, including compounds with the 3,5-dimethyl-1H-pyrazol moiety, have been synthesized and screened for antimycobacterial activity. These compounds have shown promise in combating mycobacterial infections (Sidhaye et al., 2011).

Chemical Synthesis and Molecular Structure

The synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)(pyridine-3-yl)methanone derivatives has been achieved, providing insights into complex chemical structures and potential applications in various fields of chemistry and material science (Saldías et al., 2020).

Antioxidant Evaluation

Compounds related to 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylic acid have been synthesized and evaluated for their antioxidant properties. Some of these compounds have exhibited promising activities, indicating their potential use in oxidative stress-related therapeutic applications (Gouda, 2012).

Aurora Kinase Inhibition and Cancer Treatment

A derivative of this compound has been identified as an Aurora kinase inhibitor, suggesting its potential application in cancer therapy by inhibiting cellular mitosis (ロバート ヘンリー,ジェームズ, 2006).

Heterocyclic Chemistry

The role of cyanoacetamide in heterocyclic chemistry, particularly in the synthesis of benzothiophene derivatives, has been explored. Some of these synthesized compounds have shown antitumor and antioxidant activities (Bialy & Gouda, 2011).

Mechanism of Action

Target of Action

It is known that similar compounds based on the pyrazolylpyridazine system have a wide spectrum of biological activity .

Mode of Action

It is suggested that similar compounds interact with their targets through strong h-bonding interactions .

Biochemical Pathways

It is known that similar compounds have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .

Result of Action

It is known that similar compounds have a pronounced stimulating effect on plant growth .

Action Environment

It is known that similar compounds are used in agriculture as insecticides, fungicides, and herbicides .

Future Directions

Biochemical Analysis

Biochemical Properties

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydrazide derivatives, forming compounds with potential biological activity . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of pyrazolylpyridazine, the core structure of the compound, have shown anti-inflammatory, antibacterial, antioxidant, and hypotensive activities . These effects are mediated through the modulation of specific signaling pathways and the regulation of gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its biological activity over extended periods, although its stability may vary depending on the experimental conditions . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects.

properties

IUPAC Name |

1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-10-8-11(2)20(18-10)14-6-5-13(16-17-14)19-7-3-4-12(9-19)15(21)22/h5-6,8,12H,3-4,7,9H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCWKVOKZBTMEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)N3CCCC(C3)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2626390.png)

![(E)-3-[4-(benzyloxy)phenyl]-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2626391.png)

![3-methoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2626399.png)

![4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2626402.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2626403.png)

![[2-(2-Furyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2626404.png)

![N-(2-chloro-4-methylphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2626405.png)

![1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid](/img/structure/B2626407.png)